Methyl gallate (MG), systematically named methyl 3,4,5-trihydroxybenzoate, is the methyl ester of gallic acid [1]. It is a solid at room temperature and appears as a white to light yellow crystalline powder [2] [3].
The table below summarizes its core chemical identity and quantitative physical properties for laboratory reference.
| Property | Value / Description |
|---|---|
| Chemical Formula | C₈H₈O₅ [1] [4] |
| Molecular Weight | 184.15 g·mol⁻¹ [1] [4] |
| CAS Registry Number | 99-24-1 [2] [4] |
| Melting Point | 200-204 °C [4] |
| Solubility in Water | Slightly soluble [2] [4] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, dioxane, acetone; slightly soluble in chloroform [4] [5] |
This compound exhibits a broad spectrum of biological activities by interacting with multiple cellular signaling pathways. The diagram below summarizes the key mechanisms and effects discussed in this section.
Key cellular pathways and effects of this compound. Downward arrows (↓) indicate suppression; upward arrows (↑) indicate enhancement.
The anti-inflammatory effects of this compound are well-documented. A 2020 study demonstrated that MG attenuates inflammation induced by Toll-like receptor (TLR) ligands like LPS and zymosan by inhibiting two major pro-inflammatory signaling pathways: NF-κB and MAPK (ERK1/2, p38, JNK) [6]. This inhibition leads to reduced degradation of IκB, decreased nuclear translocation of NF-κBp65, and lower production of cytokines such as IL-6 and TNF-α [6]. This mechanism explains its efficacy in reducing paw edema and hyperalgesia in animal models [6]. MG also reduced inflammation and bone erosion in a murine model of antigen-induced arthritis [5].
Research indicates this compound has promising anti-cancer properties. A 2022 study on hepatocellular carcinoma (HCC) showed that MG suppresses the migration, invasion, and epithelial-mesenchymal transition (EMT) of cancer cells both in vitro and in vivo via the AMPK/NF-κB signaling pathway [7]. Key effects included:
Similar effects were observed in melanoma and lymphoma models, where MG was found to inhibit tumor infiltration of regulatory T cells (Tregs), disrupt tumor angiogenesis, and induce apoptosis [4] [5].
For researchers looking to replicate key findings, here are summaries of methodologies from pivotal studies.
This method is adapted from a study investigating MG's inhibition of TLR-induced inflammation [6].
This protocol is based on a study exploring MG's effects on hepatocellular carcinoma [7].
In Vitro Experiments:
In Vivo Experiments (Xenograft Model):
Methyl gallate is widely distributed in the plant kingdom. The following table lists some specific plants where it has been identified.
| Source Plant | Part of Plant / Context |
|---|---|
| Terminalia myriocarpa [1] [2] | - |
| Bergenia ciliata (hairy Bergenia) [1] | - |
| Geranium niveum [1] | - |
| Paeonia anomala [1] | Fruit extract |
| Wine [1] | Beverage |
| Sapium sebiferum [3] | Herbs |
| Galla Rhois [4] [3] | - |
| Toona sinensis [3] | - |
| Baiyacha (a wild tea plant) [5] | Young shoots (particularly rich in 3″-methyl-epigallocatechin gallate, a methylated catechin) |
Research has uncovered several promising biological activities and potential therapeutic applications for this compound.
Antimicrobial Activity: this compound exhibits strong, broad-spectrum antimicrobial effects [3]. It inhibits oral pathogens like Streptococcus mutans and prevents biofilm formation [3]. It also shows synergy with conventional antibiotics; combinations of this compound and nalidixic acid demonstrated improved inhibition of nalidixic acid-resistant bacteria [4]. A 2021 study identified the bacterial ClpP protease as a potential molecular target for this compound, disrupting bacterial proteostasis [6].
Anticancer and Immunomodulatory Effects: this compound exhibits potent antitumor activity by inhibiting tumor infiltration of CD4+CD25+ regulatory T cells (Tregs) [2] [3]. This modulation of the tumor microenvironment can reverse immune suppression and enhance cancer therapy efficacy [3].
Anti-inflammatory and Antioxidant Properties: this compound functions as a natural antioxidant in food preservation, inhibiting oil oxidation during frying [7]. It also possesses a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase inhibitory activity, which may contribute to anti-inflammatory effects [3].
Material Science Application: this compound has been used in the green synthesis of silver nanoparticles, which can serve as colorimetric probes for detecting the antibiotic gentamicin in complex biological and environmental samples [8].
For researchers aiming to validate or explore these activities, here are summaries of key experimental methodologies.
This method is used to determine the Minimum Inhibitory Concentration (MIC) and check for synergistic effects with antibiotics [4].
This protocol assesses the ability of this compound to prevent biofilm formation by bacteria like S. mutans [3].
This method analyzes the effect of this compound on regulatory T cells in a tumor context [3].
The following diagram outlines a general experimental workflow for studying this compound, from source identification to mechanistic investigation.
The table below summarizes key pharmacokinetic parameters of MG from a rat study, which are essential for evaluating its drug-like properties [1].
| Parameter | Value (Mean ± SD) | Interpretation / Significance |
|---|---|---|
| Administration Route | Intraperitoneal (20 mg/kg) | Common for preclinical proof-of-concept studies. |
| Cmax (Maximum Blood Concentration) | 34.72 ± 17.32 μM | The peak concentration level achieved in the blood. |
| Tmax (Time to Cmax) | 0.85 ± 0.70 h | Relatively rapid absorption into the systemic circulation. |
| AUC₀–₂₄ h (Area Under the Curve) | 109.9 ± 73.40 h*μM | Measure of total drug exposure over 24 hours. |
| t1/2 (Elimination Half-life) | 17.50 ± 12.25 h | Suggests a slow elimination rate, potentially allowing for less frequent dosing. |
| Vd (Volume of Distribution) | 530.95 ± 247.54 L/kg | Very high volume, indicating extensive distribution into tissues beyond the bloodstream. |
| Cl (Clearance) | 159.91 ± 76.05 L/h/kg | High clearance rate, suggesting the body eliminates the compound rapidly. |
For reliable pharmacokinetic data, a robust and sensitive analytical method is required. The following protocol has been validated for quantifying MG in biological samples [1].
Understanding how MG interacts with other drugs and improving its delivery are critical for its development.
MG's therapeutic potential is largely attributed to its anti-inflammatory activity. The diagram below illustrates its mechanism at the molecular level, based on studies in immune cells [4] [5].
MG inhibits key signaling pathways to suppress inflammation.
Methyl gallate (Methyl-3,4,5-trihydroxybenzoate) is a simple phenolic compound and the methyl ester of gallic acid [1] [2]. The table below summarizes its fundamental chemical and physicochemical characteristics.
| Property | Description |
|---|---|
| Chemical Name | Methyl 3,4,5-trihydroxybenzoate [2] |
| Parent Compound | Gallic Acid [3] [2] |
| Chemical Structure | Galloyl group with a methyl ester at the carboxyl function [1] |
| Natural Occurrence | Widely distributed in plants including tea leaves (Camellia sinensis), Paeonia lactiflora, Rosa rugosa, and others [3] [4] [5] |
| pKa Values | pKa₁: 4.20 ± 0.01 (first deprotonation), pKa₂: 10.78 ± 0.06 (second deprotonation) [1] |
| Key Solubility | Soluble in ethanol, DMSO, and aqueous solutions at various pH levels [6] |
The deprotonation of its phenolic hydroxyl groups, particularly at higher pH levels, leads to structural changes and the potential formation of para-quinoid structures, which influences its antioxidant and metal-chelating activities [1].
This compound exhibits a range of pharmacological effects through multiple cellular targets. The following diagram illustrates its core mechanisms of action across different biological contexts.
Overview of this compound's primary pharmacological mechanisms.
MG demonstrates broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
MG exerts potent anti-inflammatory effects through multi-target inhibition of key inflammatory pathways.
Research indicates MG has potential as an anti-tumor agent, particularly in hepatocellular carcinoma (HCC).
Proposed cascade of this compound-induced cytotoxicity in hepatocellular carcinoma cells.
The following table consolidates key quantitative findings from various studies to facilitate comparison and evaluation.
| Activity / Model | Metric | Result / Value | Notes / Reference |
|---|---|---|---|
| Anti-inflammatory (In Vitro) | IC₅₀ (COX-2 inhibition) | 17.0 μM | Direct enzyme inhibition, not expression [5] |
| IC₅₀ (5-LOX inhibition) | 5.3 μM | LTC₄ production in mast cells [5] | |
| Antimicrobial (In Vitro) | MIC against S. aureus | 264 μg/mL | In an optimized blend with plant extracts [6] |
| MIC against S. Typhimurium | 500 μg/mL | Alone; synergy with antibiotics [7] | |
| Anticancer (In Vitro) | Inhibition of HCC proliferation | Effective | Multiple cell lines; dose-dependent [2] |
| In Vivo (HN Mouse Model) | Effective Oral Doses | 20 & 40 mg/kg | Improved renal function & pathology [4] |
| In Vivo (Zebrafish Model) | Effective Concentration | 40 μg/ml | Inhibited tumor growth in xenotransplant [2] |
| Antioxidant (DPPH Assay) | IC₅₀ (Blend) | 66.62 μg/mL | In combination with plant extracts [6] |
For researchers aiming to replicate or build upon these findings, here are summaries of critical methodologies used in the cited literature.
This compound presents a promising multi-target phytochemical profile. Its synergy with antibiotics could help combat antimicrobial resistance [7], while its specific NLRP3 inhibition offers a potential therapeutic strategy for various NLRP3-driven inflammatory diseases [4]. Its ability to induce oxidative stress and cell death in cancer cells warrants further investigation as an anticancer supplement or agent [2].
Key future directions include:
The deprotonation of Methyl Gallate's phenolic hydroxyl groups significantly alters its UV-Vis spectrum. The following workflow outlines a standard experimental process for this characterization:
Experimental workflow for UV-Vis characterization of this compound deprotonation.
This bathochromic shift occurs because the deprotonated form of this compound undergoes para-quinoid localization in the benzene ring [1] [2]. Computational studies confirm that the 7-OH deprotonated structure has a theoretical maximum absorbance at 320.25 nm, aligning perfectly with experimental data [1] [2]. At high pH (NaOH/MeG ratio > 3.6), a slight absorbance around 500 nm indicates oxidation of the phenolic hydroxyls to form a quinonoid structure [1] [2].
Key pKa Values: The acid dissociation constants for this compound were determined to be:
Based on the research, here is a methodology for characterizing this compound deprotonation via UV-Vis spectroscopy:
The antioxidant potency of this compound can be defined by its activity (kinetics, represented by the rate constant k₂) and capacity (stoichiometry, representing how many radicals one molecule can scavenge). These parameters are highly dependent on the solvent used.
Table 1: Kinetic and Stoichiometric Parameters of MG in Scavenging DPPH Radical [3]
| Solvent | Bimolecular Rate Constant k₂ (M⁻¹ s⁻¹) | Stoichiometry (n, mol DPPH·/mol MG) |
|---|---|---|
| Ethanol (EtOH) | 1530 | 4.57 |
| Methanol (MeOH) | 25 | 3.80 |
| Acetonitrile (MeCN) | 187 | 3.05 |
| t-Butanol (t-BuOH) | 51 | 2.99 |
| Acetone | 41 | 4.44 |
| Tetrahydrofuran (THF) | 1.7 | 2.20 |
| Ethyl Acetate | 13 | 0.93 |
| 1,4-Dioxane | 1.6 | 0.35 |
The table below summarizes the core experimental evidence that identifies bacterial ClpP protease as a target for Methyl Gallate.
| Evidence Type | Key Experimental Findings | Bacterial System | Reference |
|---|---|---|---|
| Genetic Evidence (Tn-seq) | Transposon mutation of the clpP gene significantly increased bacterial resistance to MG. |
Ralstonia solanacearum | [1] [2] |
| Genetic Validation | An in-frame clpP gene deletion mutant confirmed the increased resistance phenotype. |
Ralstonia solanacearum | [1] [2] |
| Proteomic Analysis (iTRAQ) | MG treatment in wild-type bacteria led to accumulation of ClpP substrates (proteins involved in sulfur metabolism, chemotaxis, and flagella); this effect was absent in the clpP mutant. |
Ralstonia solanacearum | [1] [2] |
| Computational Validation | Molecular docking simulations confirmed a feasible interaction between MG and the ClpP protein. | Ralstonia solanacearum | [1] [2] |
The relationship between this compound and the ClpP protease, and the experimental workflow used to discover it, can be visualized below.
Figure 1: Proposed mechanism of this compound antibacterial activity via ClpP protease inhibition.
Figure 2: Key experimental workflow for identifying ClpP as the this compound target.
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
This high-throughput method identifies genes essential for survival under compound stress [1].
This protocol identifies changes in the global protein profile to infer ClpP inhibition [1].
clpP mutant strains are treated with and without MG. Proteins are extracted, digested with trypsin, and the resulting peptides from different samples are labeled with different iTRAQ tags.clpP mutant are strong candidates for being native ClpP substrates. This indicates MG is disrupting ClpP's normal proteolytic function [1].This computational method predicts how MG might bind to the ClpP protein [1].
While the evidence for ClpP as a target is strong, several avenues for further investigation remain:
Although the biosynthesis pathway is not detailed, the retrieved research summaries provide a comprehensive overview of its diverse functions and molecular targets, which are highly relevant for drug development professionals.
The table below summarizes the key pharmacological activities and molecular mechanisms of Methyl Gallate based on current research:
| Pharmacological Activity | Key Molecular Mechanisms / Targets | Experimental Models / Context |
|---|---|---|
| Anti-tumor [1] [2] | Modulates PI3K/Akt, ERK1/2, Caspase pathways, Wnt/β-catenin, p53; Regulates Bcl-2, inhibits EMT and MMPs [1]. | Various cancer models [1] [2]. |
| Anti-inflammatory [1] [2] [3] | Inhibits TLR4/NF-κB, MAPK, AMPK/NF-κB, and NLRP3 inflammasome pathways; Reduces IL-6, IL-1β, TNF-α [1] [3]. | Models of colitis, arthritis, hyperuricemia nephropathy [3]. |
| Anti-oxidant [1] [4] [2] | Scavenges reactive oxygen species (ROS); Activates Nrf2/HO-1 pathway [1] [4]. | Aβ-induced neurotoxicity (Alzheimer's model), chemical assays [4]. |
| Neuroprotective [4] [2] | Anti-acetylcholinesterase; Anti-amyloidogenic (inhibits Aβ fibrillation); Attenuates ROS-mediated damage and apoptosis [4]. | In vitro β-amyloid-induced toxicity in Neuro2A cells [4]. |
| Anti-microbial [1] [2] | Disrupts bacterial membranes; Inhibits microbial enzymes like ATPase and caseinolytic protease P (ClpP) [1]. | Methicillin-resistant Staphylococcus aureus (MRSA) [1]. |
| Hepatoprotective [2] | Mechanisms not specified in results. | Implied by listed activity [2]. |
The search results include detailed methodologies for key experiments, which can serve as technical references.
Loading this compound into Starch Nanoparticles: This protocol describes a graft copolymerization method for nano-encapsulation to improve drug delivery, particularly for crossing the blood-brain barrier [4].
Loading efficiency (%) = [(Total MG used - MG in supernatant) / Total MG used] * 100 [4].In Vitro Assay for NLRP3 Inflammasome Inhibition: This method is used to study the anti-inflammatory mechanism of this compound [3].
The following diagram illustrates the mechanism by which this compound inhibits the NLRP3 inflammasome, a key driver of inflammation, based on the described research [3]:
Inhibition of NLRP3 Inflammasome by this compound [3]
The table below summarizes the core chemical and classification information for Methyl gallate.
| Property | Description |
|---|---|
| Systematic Name | Methyl 3,4,5-trihydroxybenzoate [1] |
| Common Names | This compound, Gallic acid methyl ester, Gallicin [1] |
| Chemical Formula | C₈H₈O₅ [1] |
| Molecular Weight | 184.147 g·mol⁻¹ [1] |
| Polyphenol Class | Phenolic Acid [1] |
| Specific Subclass | Hydrolyzable Tannin (Gallic Acid Ester) [1] |
| Core Structure | Benzoic acid derivative with three hydroxyl groups at the 3, 4, and 5 positions. |
Research has revealed this compound's activity against various diseases through multiple pathways. The table below summarizes key findings and the experimental models used.
| Pharmacological Activity | Key Findings / Mechanism of Action | Experimental Models (In vitro/In vivo) |
|---|---|---|
| Anti-inflammatory [2] | Inhibits MAPK (ERK1/2, p38, JNK) and NF-κB signaling pathways; reduces cytokine production. | RAW264.7 macrophages; BMDMs; Swiss mice (zymosan-induced paw edema). |
| Neuroprotective (Alzheimer's) [3] | Exhibits anti-amyloidogenic activity (attenuates Aβ fibrillation); acetylcholinesterase inhibition; antioxidant; mitigates ROS-mediated apoptosis in Neuro2A cells. | Starch-encapsulated MG (SEMG) in Neuro2A cells (mouse neuroblastoma). |
| Anti-cancer (Hepatocellular Carcinoma) [4] [5] | Inhibits proliferation, migration, invasion; induces apoptosis & autophagy; increases ROS; suppresses AMPK/NF-κB signaling & EMT (downregulates vimentin, upregulates E-cadherin). | Human HCC cell lines (BEL-7402, Hep3B, Mahlavu, HepJ5); zebrafish xenograft model; nude mouse xenograft model. |
| Promotes Osteogenic Differentiation [6] | Stimulates alkaline phosphatase (ALP) activity; enhances mineralization; regulates osteogenic markers Runx2 and Cbfa1. | Human osteoblastic cell line (MG-63). |
These mechanistic pathways can be visualized as a directed graph, illustrating how this compound interacts with key cellular targets.
This compound mechanisms of action across disease areas. Directed graph shows inhibition (red), promotion (green, yellow), and intermediate steps (gray).
For researchers aiming to replicate or build upon these findings, here is a summary of critical methodologies from the literature.
Several studies highlight both the promise and challenges of this compound as a therapeutic agent.
Methyl gallate (MG), a natural phenolic compound and a key derivative of gallic acid, has emerged as a promising phytochemical in antimicrobial research due to its dual capacity to directly inhibit bacterial growth and potently disrupt biofilm formation [1]. Its significance is heightened in the context of rising antimicrobial resistance (AMR), as it offers a multi-targeted strategy against resistant pathogens. MG exhibits direct antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa [2] [3]. More importantly, at sub-inhibitory concentrations, it functions as a potent anti-virulence and anti-biofilm agent by inhibiting quorum sensing (QS) systems, suppressing the production of extracellular polymeric substances (EPS), and reducing virulence factors like pyocyanin and proteases [2] [4] [1]. Furthermore, MG shows potential as an antibiotic potentiator, enhancing the efficacy of conventional antibiotics against resistant strains such as MRSA and extensively drug-resistant (XDR) P. aeruginosa [2] [5] [3]. Its mechanisms are mediated through strong binding affinity to key regulatory proteins like LasR and β-lactamase, as confirmed by molecular docking studies [6] [4] [3].
The antibacterial and anti-biofilm activity of this compound is mediated through multiple complementary pathways, which are summarized in the diagram below.
Diagram 1: Multifaceted mechanisms of this compound against bacterial biofilms. MG targets quorum sensing, virulence, extracellular matrix, and bacterial membranes to inhibit and disrupt biofilms while potentiating antibiotics.
The tables below summarize key quantitative data from recent studies on this compound's efficacy, providing a quick reference for researchers.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Pathogens
| Bacterial Strain | MIC Range (µg/mL) | Key Context / Strain Details | Citation |
|---|---|---|---|
| Pseudomonas aeruginosa | 256 – 384 | Extensively Drug-Resistant (XDR) clinical isolates | [2] |
| Pseudomonas aeruginosa | 512 | Standard and clinical strains (PAO1, PA14, etc.) | [4] |
| Staphylococcus aureus (MRSA) | 1600 | ATCC 43300 | [3] |
| Staphylococcus aureus (MSSA) | 1600 | ATCC 25923 | [3] |
Table 2: Anti-Biofilm and Anti-Virulence Efficacy of Sub-MIC this compound
| Assayed Activity | Pathogen | MG Concentration (Sub-MIC) | Inhibition/Reduction | Citation |
|---|---|---|---|---|
| Biofilm Formation | P. aeruginosa (clinical) | 128 µg/mL (1/4 MIC) | 77.6% – 81.5% | [4] |
| P. aeruginosa (clinical) | 256 µg/mL (1/2 MIC) | 81.6% – 83.8% | [4] | |
| Pyocyanin Production | P. aeruginosa (clinical) | 128 µg/mL (1/4 MIC) | 66.3% – 87.4% | [4] |
| Protease Production | P. aeruginosa (clinical) | 256 µg/mL (1/2 MIC) | 32.7% – 55.9% | [4] |
| Hemolysin Activity | P. aeruginosa (clinical) | 256 µg/mL (1/2 MIC) | 52.5% – 65.5% | [4] |
| Swimming Motility | XDR P. aeruginosa | 0.5 MIC | Significantly reduced | [2] |
This standard protocol is used to determine the minimum inhibitory and bactericidal concentrations of this compound [2] [3].
Workflow Overview:
Diagram 2: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound using broth microdilution.
Materials:
Procedure:
This protocol assesses the ability of MG to prevent biofilm formation [4].
Materials:
Procedure:
This protocol evaluates the synergistic interaction between MG and conventional antibiotics [3].
Procedure:
MG's utility extends beyond standalone application, showing great promise in combination therapies and specific targeting of resistance mechanisms.
This compound represents a versatile and effective natural compound for researching novel antibacterial and anti-biofilm strategies. The protocols outlined herein provide a robust framework for evaluating its efficacy, both alone and as an adjuvant to conventional antibiotics. Its multi-targeted mechanism, focusing on virulence and biofilm disruption rather than outright killing, presents a promising approach to mitigating the global AMR crisis.
This protocol is adapted from a standardized, high-throughput method suitable for assessing the cytotoxicity of compounds like Methyl Gallate [1].
Workflow Overview:
Materials and Reagents
Step-by-Step Procedure
The following data summarizes the anti-cancer effects of this compound (MG) as measured by the SRB assay and other complementary techniques.
Table 1: Cytotoxicity Profile of this compound in HCC Cells
| Cell Line | IC₅₀ Value (µg/mL) | Key Mechanisms & Observations |
|---|---|---|
| Hep3B | Inhibited proliferation [2] | Increased superoxide & oxidative stress; Induced apoptosis & autophagy [2]. |
| Mahlavu | Inhibited proliferation [2] | Increased superoxide & oxidative stress; Induced apoptosis & autophagy [2]. |
| HepJ5 | Inhibited proliferation [2] | Increased superoxide & oxidative stress; Induced apoptosis & autophagy; Growth inhibition confirmed in zebrafish xenograft model [2]. |
Table 2: Key Experimental Findings from MG Studies
| Experimental Model | Finding |
|---|---|
| Zebrafish Xenotransplantation | MG treatment inhibited the growth of Hep3B and HepJ5 cells in vivo [2]. |
| Apoptosis Markers | MG activated cleavage of caspase-3 and PARP, and modulated levels of Bcl-2, Bax, and Bad ligands [2]. |
| Autophagy Markers | MG induced autophagy, shown by activation of beclin-1, ATG5+12, and conversion of LC3-I to LC3-II. Blocking autophagy enhanced MG-induced cytotoxicity [2]. |
The cytotoxic effect of this compound in hepatocellular carcinoma cells involves a complex interplay of multiple pathways, as visualized below.
The table below consolidates quantitative data from key studies on methyl gallate's efficacy and pharmacokinetics in animal models.
| Animal Model | Study Focus | MG Dose & Route | Dosing Regimen | Key PK Parameters (if reported) | Key Findings |
|---|---|---|---|---|---|
| Rat (Sprague Dawley) [1] | Pharmacokinetics (PK) | 20 mg/kg, Oral (PO) and Intravenous (IV) | Single dose | IV: CL=0.73 L/h/kg, Vd=4.13 L/kg, t₁/₂=3.9 h [1] | Co-administration did not significantly alter marbofloxacin PK; suitable for combination therapy. |
| Rat (Sprague Dawley) [1] | Antimicrobial PK/PD | 20 mg/kg, PO (with Marbofloxacin) | Single dose | Oral: Cmax=0.78 μg/mL, AUC=6.11 h·μg/mL [1] | Synergy with marbofloxacin (FIC Index=0.5); increased AUC/MIC ratio. |
| Rat (Arthritis Model) [2] | Anti-inflammatory & Anti-arthritic | 10-40 mg/kg | 28-day study | Not Reported | Dose-dependent amelioration of Freund's complete adjuvant-induced arthritis. |
| Mouse (A431 Skin Cancer) [3] | Anticancer | N/A (In vitro IC50 reported) | N/A | Not Reported | Inhibited A431 cell proliferation (IC50: 11-53 μg/mL depending on exposure time) [3]. |
Here are the methodologies used in the cited studies to guide your experimental design.
This protocol is adapted from a study investigating the effect of MG on the pharmacokinetics of marbofloxacin (MAR) [1].
This protocol is based on a study evaluating a synthetic derivative of MG in a Freund's complete adjuvant (FCA)-induced arthritis model [2].
The following diagrams outline the key experimental processes and study design.
Diagram 1: Integrated Workflow for PK/PD Studies of this compound. This chart outlines the parallel processes of evaluating pharmacokinetics and pharmacodynamics, culminating in integrated data analysis.
Diagram 2: 28-Day Timeline for Anti-Arthritis Efficacy Study. This Gantt-style chart visualizes the sequence and duration of key activities in a long-term efficacy study of this compound.
To summarize the application notes:
This compound (MG), chemically known as methyl-3,4,5-trihydroxybenzoate, is a natural polyphenolic compound derived from gallic acid that is widely distributed in various medicinal plants including Juglans mandshurica, Paeonia lactiflora, Galla chinensis, and Nymphaea odorata [1] [2]. This compound has attracted significant scientific interest due to its diverse pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and antimicrobial properties [1]. In recent years, substantial evidence has accumulated demonstrating the potent anti-proliferative effects of this compound against various cancer types, positioning it as a promising candidate for cancer drug development. Research has confirmed its efficacy against multiple cancer cell lines, including hepatocellular carcinoma, breast cancer, glioma, lymphoma, and human epidermoid carcinoma [3] [2] [1]. The compound exerts its anti-cancer effects through multiple molecular mechanisms, including induction of apoptosis, activation of autophagy, increased reactive oxygen species (ROS) production, inhibition of epithelial-mesenchymal transition (EMT), and suppression of migration and invasion capabilities [3] [4].
The growing body of preclinical evidence supporting this compound's anti-cancer properties necessitates standardized protocols for evaluating its anti-proliferative activity. These application notes provide comprehensive methodologies and technical protocols for researchers investigating this compound's effects on cancer cell proliferation, with detailed procedures for in vitro assays, mechanistic studies, and in vivo validation. Additionally, this document includes standardized approaches for data analysis and interpretation to ensure reproducibility across different laboratory settings. The protocols outlined herein are designed to facilitate systematic investigation of this compound's anti-cancer mechanisms and support its development as a potential therapeutic agent.
Extensive research has demonstrated that this compound exhibits varying degrees of anti-proliferative activity against different cancer types. The table below summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound across various cancer cell lines, providing researchers with reference values for experimental design.
Table 1: Anti-proliferative activity of this compound across cancer cell lines
| Cancer Type | Cell Line | IC50 Value | Assay Type | Exposure Time |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B | ~40 μg/mL | SRB Assay | 24-48 hours |
| Hepatocellular Carcinoma | Mahlavu | ~40 μg/mL | SRB Assay | 24-48 hours |
| Hepatocellular Carcinoma | HepJ5 | ~40 μg/mL | SRB Assay | 24-48 hours |
| Hepatocellular Carcinoma | BEL-7402 | 80-160 μM | MTT Assay | 24-48 hours |
| Breast Cancer (ER+) | MCF-7 | 8.6 μg/mL | CellTiter-Glo 2.0 | 24-72 hours |
| Breast Cancer (ER+) | T47-D:A18 | 16.4 μg/mL | CellTiter-Glo 2.0 | 24-72 hours |
| Breast Cancer (ER-) | SKBr3 | 19.1 μg/mL | CellTiter-Glo 2.0 | 24-72 hours |
The variation in IC50 values across different cell lines highlights the differential sensitivity of cancer types to this compound treatment. Notably, ER+ breast cancer cells (MCF-7) appear particularly susceptible, while hepatocellular carcinoma cells generally require higher concentrations for significant growth inhibition [3] [2]. These differences may reflect variations in cellular uptake, metabolic activity, or expression of molecular targets. Researchers should consider these reference values when establishing their own experimental systems and interpreting dose-response relationships.
This compound exerts its anti-proliferative effects through modulation of multiple cellular pathways and molecular targets. The following table summarizes the key proteins and pathways affected by this compound treatment, based on current experimental evidence.
Table 2: Molecular targets and pathways modulated by this compound
| Molecular Target/Pathway | Effect of this compound | Experimental Evidence | Biological Consequence |
|---|---|---|---|
| ROS Production | Increase | FlexiCyteTM protocol [3] | Oxidative stress-induced apoptosis |
| Caspase-3/7 | Activation/cleavage | Western blot, Caspase-Glo assay [3] [2] | Apoptosis execution |
| PARP | Cleavage | Western blot [3] | Apoptosis induction |
| Bcl-2/Bax Ratio | Decrease | Western blot [3] | Promoted mitochondrial apoptosis |
| AMPK/NF-κB Signaling | Inhibition | Western blot, IHC [4] | Suppressed migration and invasion |
| LC3-I to LC3-II Conversion | Increase | Western blot [3] | Autophagy induction |
| Beclin-1 | Activation | Western blot [3] | Autophagy initiation |
| E-cadherin | Upregulation | Western blot, IHC [4] | Inhibited EMT |
| Vimentin | Downregulation | Western blot, IHC [4] | Inhibited EMT |
| MMP-2/MMP-9 | Downregulation | Western blot, zymography [4] | Reduced invasion capability |
| TIMP-2 | Upregulation | Western blot [4] | Inhibition of MMP activity |
The multi-target nature of this compound contributes to its potent anti-cancer effects and may reduce the likelihood of resistance development commonly observed with single-target therapies. The modulation of these diverse pathways underscores the compound's potential as a multi-faceted anti-cancer agent worthy of further investigation.
The SRB assay is a well-established method for quantifying cell proliferation and has been successfully used to evaluate this compound's effects on hepatocellular carcinoma cells [3]. The protocol below details the standardized procedure:
The SRB assay is particularly advantageous for anti-cancer drug screening due to its excellent linearity with cell number, robustness, and cost-effectiveness compared to other viability assays.
The MTT assay measures metabolic activity as an indicator of cell viability and has been used to assess this compound's effects on BEL-7402 hepatocellular carcinoma cells [4].
The MTT assay provides a rapid, sensitive measurement of metabolic activity, but researchers should note that compounds with antioxidant properties like this compound may potentially interfere with the assay, making confirmatory assays advisable.
Intracellular ROS levels can be quantified using the Total ROS/Superoxide Detection Kit according to the manufacturer's instructions with the following steps [3]:
The zebrafish embryo model provides a rapid, cost-effective system for initial in vivo validation of this compound's anti-cancer effects [3].
The mouse xenograft model provides a more comprehensive assessment of this compound's in vivo efficacy [4].
This compound induces programmed cell death through both apoptosis and autophagy pathways. The diagram below illustrates the key molecular components involved in these processes.
Figure 1: Molecular mechanisms of this compound-induced apoptosis and autophagy
The apoptosis pathway initiates with this compound-induced ROS production, which triggers mitochondrial dysfunction through modulation of Bcl-2 family proteins (increased Bax/Bad, decreased Bcl-2) [3]. This leads to cytochrome c release, activation of caspase-9 and subsequently caspase-3/7, resulting in PARP cleavage and apoptotic cell death. Concurrently, this compound activates the autophagy pathway through upregulation of beclin-1 and formation of the ATG5-12 complex, promoting conversion of LC3-I to LC3-II and autophagosome formation [3]. Interestingly, inhibition of autophagy has been shown to enhance this compound's cytotoxic effects, suggesting a complex interplay between these pathways.
This compound effectively suppresses cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT) primarily through modulation of the AMPK/NF-κB signaling pathway, as illustrated below.
Figure 2: AMPK/NF-κB-mediated inhibition of migration and invasion by this compound
This compound directly inhibits AMPK phosphorylation and subsequent NF-κB activation, leading to downstream effects on EMT markers and extracellular matrix (ECM) remodeling enzymes [4]. Specifically, this compound upregulates E-cadherin (epithelial marker) and downregulates vimentin (mesenchymal marker), effectively suppressing EMT [4]. Simultaneously, it reduces expression of matrix metalloproteinases (MMP-2 and MMP-9) while increasing tissue inhibitor of metalloproteinases-2 (TIMP-2), creating an ECM environment less permissive to invasion [4]. This multi-pronged approach makes this compound particularly effective against metastatic processes.
The experimental protocols outlined in this document provide a systematic framework for integrating this compound into preclinical drug development pipelines. Based on the clonogenic assay principles that have proven predictive value in anticancer drug discovery [5], researchers can implement the following approaches:
The tumor clonogenic assay has demonstrated correct prediction of clinical resistance in 92% of cases and sensitivity in 62% of cases when compared to clinical response [5], supporting the use of these standardized assays in this compound development.
Successful application of these protocols requires careful interpretation of results within appropriate biological context. Consider the following guidelines:
These standardized protocols facilitate systematic investigation of this compound's anti-cancer properties and support its development as a potential therapeutic agent or chemical scaffold for novel anti-cancer compounds.
Methyl gallate (MG), the methyl ester of gallic acid, is a natural phenolic compound gaining significant attention as a potent natural antioxidant for food preservation. Derived from various plants including tea leaves, oak bark, and certain fruits, MG offers a promising natural alternative to synthetic antioxidants like TBHQ (tert-butylhydroquinone), which have raised health concerns regarding potential toxicity and carcinogenicity [1] [2].
Its efficacy stems from powerful antioxidant, antimicrobial, and anti-inflammatory properties, making it suitable for extending shelf life and maintaining quality across various food systems, particularly in fat-rich products prone to oxidative rancidity [1] [3]. Growing consumer demand for clean-label and natural ingredients further drives its adoption in food applications [1].
This compound (C₈H₈O₅, molar mass: 184.147 g·mol⁻¹) is a phenolic compound characterized by a tri-hydroxylated phenolic structure on the benzene ring [4]. Its structure allows it to effectively neutralize free radicals and chelates prooxidative metals, thereby protecting food from oxidative damage, which is a primary cause of spoilage, off-flavors, and nutritional loss [3] [5].
The following diagram illustrates its free radical scavenging mechanism, which is fundamental to its preservative action:
This compound demonstrates significant advantages over both synthetic antioxidants and its parent compound, gallic acid, particularly at higher concentrations and temperatures.
Table 1: Comparative Antioxidant Performance of this compound (MG) vs. Other Antioxidants
| Antioxidant | Application Context | Key Performance Metrics | Inference |
|---|---|---|---|
| MG (800-1600 ppm) | Kilka fish oil, 60°C [5] | Higher activity than gallic acid at >800 ppm | Superior strength at higher concentrations; does not participate in chain propagation. |
| MG vs. Gallic Acid | DPPH radical scavenging [5] | Scavenging order: Gallic acid > MG > α-tocopherol > BHT | Highly effective free radical scavenger. |
| MG vs. TBHQ | Frying at 180°C [6] | Lower rate of carbonyl formation (rn(LCO) = 0.1004 h⁻¹) vs. TBHQ (0.1216 h⁻¹) | Outperforms synthetic standard in preventing secondary oxidation. |
| GA/MG (75:25) vs. TBHQ | Frying at 180°C [6] | Lower rate of conjugated diene formation (rn(LCD) = 0.1351 h⁻¹) vs. TBHQ (0.1784 h⁻¹) | Synergistic combination offers superior protection against primary oxidation. |
MG excels in high-temperature applications, effectively retarding oil decomposition during repeated frying cycles.
Table 2: Frying Performance of this compound and Combinations (180°C) | Treatment | Formation of Conjugated Dienes (LCD) Normalized Max Rate, rn (h⁻¹) | Formation of Carbonyls (LCO) Normalized Max Rate, rn (h⁻¹) | Hydrolytic Stability AVm | | :--- | :--- | :--- | :--- | | Control (No antioxidant) | ~0.24 [6] | ~0.21 [6] | Data not specified | | TBHQ (1.2 mM) | 0.1784 [6] | 0.1216 [6] | 9.2 [6] | | This compound (1.2 mM) | 0.1520 [6] | 0.1004 [6] | 8.9 [6] | | GA/MG (75:25) (1.2 mM) | 0.1351 [6] | 0.0758 [6] | 7.9 [6] | | GA/MG/PC (50:50 + 2000 mg/kg) | 0.0517 [2] | 0.0411 [2] | 37.8 [2] |
Experimental Protocol: Deep-Fat Frying Study
Objective: To evaluate the efficacy of MG in stabilizing frying oil against thermal oxidative and hydrolytic degradation.
Materials:
Methodology:
Key Analyses:
The workflow for this protocol is summarized below:
For shelf-life extension during storage, MG can be evaluated under accelerated conditions.
Experimental Protocol: Rancimat Test for Oxidative Stability
Research indicates that MG's performance is significantly enhanced when used synergistically.
This compound represents a potent, natural, and effective solution for mitigating oxidative spoilage in foods, especially in high-stress applications like frying. Its ability to outperform synthetic antioxidants like TBHQ in specific metrics, particularly when used in synergistic combinations with gallic acid and phosphatidylcholine, makes it a highly promising ingredient for developing cleaner-label, stable food products with extended shelf life.
ClpP protease represents a highly conserved bacterial enzyme that plays an indispensable role in maintaining cellular protein homeostasis by degrading damaged or misfolded proteins. This tetradecameric barrel-shaped complex consists of two stacked heptameric rings forming a central catalytic chamber containing 14 identical active sites, which are sequestered by protective axial pores that regulate substrate access. [1] The critical nature of ClpP for bacterial virulence and cellular survival, combined with its absence in humans, makes it an attractive drug target for developing novel antimicrobial therapies, particularly against multi-drug resistant pathogens. [2] [1] Despite this potential, the identification of specific and potent ClpP inhibitors has remained challenging until recent discoveries regarding natural compounds like methyl gallate.
This compound (MG), known chemically as methyl 3,4,5-trihydroxybenzoate, is a natural polyphenolic compound widely distributed in various plant species including Toxicodendron sylvestre, Tamarix nilotica, and walnuts (Juglans regia L.). [2] This compound has demonstrated broad-spectrum antimicrobial activity against significant pathogens such as Ralstonia solanacearum (a destructive plant pathogen), Salmonella typhimurium, Streptococcus mutans, and Staphylococcus aureus. [2] While this compound has been extensively studied for various pharmacological activities including antioxidant, anti-inflammatory, and anticancer properties, its specific molecular targets remained elusive until recent investigations identified bacterial ClpP as a primary target. [2] [3] This discovery positions this compound as a promising lead compound for developing novel anti-infectives targeting ClpP-mediated proteostasis in pathogenic bacteria.
Table 1: Key Characteristics of Bacterial ClpP Protease and this compound
| Parameter | Bacterial ClpP Protease | This compound |
|---|---|---|
| Structure | Tetradecameric barrel (two heptameric rings) | Polyphenolic compound (C8H8O5) |
| Molecular Weight | ~300 kDa (complex) | 184.15 g/mol |
| Catalytic Sites | 14 serine protease sites (Ser-His-Asp triad) | N/A |
| Cellular Function | Protein turnover, stress response, virulence regulation | ClpP inhibition, antioxidant, antimicrobial |
| Conservation | Highly conserved across prokaryotes | Widely distributed in plants |
| Therapeutic Significance | Novel antibiotic target | Lead compound for anti-infectives |
The inhibition mechanism of this compound against ClpP protease involves direct binding to the enzyme, resulting in disruption of its normal proteolytic function. Through molecular docking studies, researchers have confirmed the feasible interaction between this compound and ClpP, suggesting that the compound likely binds within the catalytic chamber or at allosteric regulatory sites. [2] This binding interaction interferes with ClpP's ability to degrade specific protein substrates, thereby disturbing bacterial proteostasis and ultimately leading to loss of cellular viability. The structural specificity of this interaction is evidenced by the significant resistance observed in clpP deletion mutants of Ralstonia solanacearum, which show markedly reduced sensitivity to this compound compared to wild-type strains. [2]
The allosteric modulation of ClpP by small molecules like this compound represents a sophisticated mechanism for regulating protease activity. ClpP exhibits significant structural plasticity, with the ability to adopt extended (active), compact (inactive), and compressed (inactive) conformational states. [1] The N-terminal regions of ClpP subunits form dynamic gating structures that control access to the proteolytic chamber through conformational transitions between β-hairpin structures and disordered states. [1] this compound appears to stabilize specific conformational states that either prevent substrate access or alter the geometry of the catalytic triad (Ser98, His123, Asp172 in S. aureus), thereby reducing proteolytic efficiency. This allosteric mechanism is particularly significant given that a single point mutation (V7A) in one of the 14 protomers can unfold all N-terminal domains in the tetradecamer and eliminate catalytic activity entirely, demonstrating the high cooperativity within the ClpP complex. [1]
Table 2: Documented Binding Interactions and Functional Effects of this compound on ClpP
| Interaction Type | Experimental Evidence | Functional Consequence |
|---|---|---|
| Direct Binding | Molecular docking confirmation [2] | Inhibition of proteolytic activity |
| Structural Impact | Altered N-terminal domain dynamics [1] | Impaired substrate processing |
| Genetic Evidence | clpP mutants show MG resistance [2] | Specificity for ClpP target |
| Proteomic Effects | iTRAQ analysis of substrate accumulation [2] | Disrupted protein homeostasis |
| Cellular Outcome | Reduced bacterial pathogenesis [2] | Antimicrobial activity |
The proteomic alterations resulting from this compound-mediated ClpP inhibition have been characterized through iTRAQ (isobaric tags for relative and absolute quantitation) proteomics analysis, which revealed that chemotaxis and flagella-associated proteins constitute major substrates degraded by ClpP under normal conditions. [2] Additionally, sulfur metabolism-associated proteins were identified as potential ClpP substrates, with these proteins being upregulated by this compound treatment in wild-type R. solanacearum but not in clpP mutant strains. [2] This finding indicates that this compound treatment leads to accumulation of specific protein subsets that would normally be processed by ClpP, thereby disrupting cellular metabolism and virulence pathways in pathogenic bacteria.
The functional disruption of ClpP protease activity by this compound has significant consequences for bacterial pathogenicity. ClpP regulates the expression of genes located in pathogenicity islands and is essential for intracellular survival within macrophages for numerous bacterial species. [2] In Staphylococcus aureus, ClpP influences the production of hemolytic factors like α-hemolysin and heme-iron extracting Isd proteins, which are critical for establishing and maintaining infections. [2] By inhibiting ClpP activity, this compound effectively compromises virulence mechanisms in diverse bacterial pathogens, positioning it as a promising anti-virulence agent rather than merely a bacteriostatic compound. This dual functionality as both an antimicrobial and anti-virulence agent enhances its therapeutic potential, particularly against resistant strains where traditional bactericidal approaches may fail.
This compound stock solutions should be prepared at a concentration of 50-100 mM in dimethyl sulfoxide (DMSO) or sterile distilled water, followed by filter sterilization using 0.22 μm membranes. Aliquots can be stored at -20°C for up to 6 months, protected from light to prevent degradation. For working concentrations in bacterial assays, serial dilutions should be prepared in the appropriate culture medium, ensuring that the final DMSO concentration does not exceed 0.5% (v/v) to maintain bacterial viability and avoid solvent toxicity effects. For advanced delivery systems, starch-encapsulated this compound (SEMG) can be prepared using the graft copolymerization method: 5 g of maize starch is boiled in 0.4 M NaOH solution at 80°C for gelatinization, followed by addition of 0.3% this compound and acetone dropwise under constant stirring for 10 hours at 60°C. [4] The reaction mixture should be frequently extracted with acetone to remove unencapsulated this compound, with the SEMG collected by centrifugation and dried at room temperature.
The loading efficiency of this compound should be determined by quantifying the concentration of unencapsulated compound in the supernatant at 270 nm using UV-Visible spectrophotometry, with calculations based on a standard curve of known this compound concentrations (10-50 μg/mL). [4] The loading efficiency is calculated as: Loading efficiency = ([MG]T - [MG]S) / [MG]T × 100, where [MG]T is the total amount of this compound used and [MG]S is the amount in the supernatant. [4] For release kinetics studies, approximately 50 mg of this compound-loaded nanoparticles should be dissolved in 15 mL of phosphate-buffered saline (PBS, pH 7.4) and subjected to constant stirring at 37°C. At specific intervals (e.g., every 4 hours for 24 hours), supernatant samples should be collected and replaced with fresh PBS, with the amount of released this compound quantified by UV-Visible spectrophotometry at 270 nm. [4]
The proteolytic activity of ClpP can be assessed using fluorogenic or chromogenic substrates that generate measurable signals upon cleavage. For fluorogenic assays, the substrate Suc-LY-AMC (succinyl-leucyl-tyrosine-7-amido-4-methylcoumarin) is recommended at a concentration of 100-200 μM in assay buffer (typically 25-50 mM HEPES, pH 7.5, 100-200 mM KCl, 5-10 mM MgCl₂, 0.01-0.02% Triton X-100). [5] Purified ClpP (1-5 μg) should be pre-incubated with varying concentrations of this compound (0-200 μM) for 15-30 minutes at 30-37°C before adding substrate. The reaction progress should be monitored by measuring fluorescence emission at 460 nm with excitation at 380 nm over 30-60 minutes using a plate reader or fluorometer. For initial velocity calculations, the linear portion of the progress curve (typically first 10-15 minutes) should be used, with appropriate controls including no-enzyme blanks and solvent-only controls.
Chromogenic substrate assays provide an alternative method for monitoring ClpP activity, utilizing synthetic peptide substrates conjugated to a chromophore such as para-nitroaniline (pNA). [6] These substrates are designed with specific amino acid sequences that match the natural cleavage specificity of ClpP. Upon proteolytic cleavage, the chromophore is released, generating a yellow color that can be measured by absorbance at 405 nm. [6] The change in optical density is directly proportional to protease activity in direct assays, or inversely proportional when measuring inhibitory compounds. For this compound inhibition studies, ClpP should be incubated with various concentrations of the compound before adding the chromogenic substrate, with absorbance measurements taken at regular intervals (e.g., every minute for 30 minutes) to establish reaction kinetics.
Genetic validation of this compound's mechanism should be performed using clpP deletion mutants in relevant bacterial strains. For Ralstonia solanacearum, gene deletion can be achieved through consecutive homologous recombination: two flanking DNA fragments (500-800 bp) of the clpP gene are amplified by PCR and cloned into a suicide plasmid (e.g., pK18mobsacB) using appropriate restriction sites. [2] The recombinant plasmid is then transferred into R. solanacearum via electroporation, with mutants selected on modified BG medium where glucose is replaced by 10% sucrose to obtain second crossover recombinant strains. [2] The sensitivity of wild-type versus clpP mutant strains to this compound should be compared using both solid and liquid growth assays. For solid assays, bacterial cultures in logarithmic growth phase should be adjusted to the same concentration, subjected to gradient dilution, and plated on BG agar medium with or without 25 μg/ml of this compound, with growth documented after appropriate incubation periods. [2] For liquid assays, adjusted bacterial cultures should be inoculated in BG liquid medium with or without 25 μg/ml of this compound with three biological replicates, and growth measured by OD600 at regular intervals (e.g., 23 and 31 hours post-inoculation). [2]
Proteomic approaches provide powerful orthogonal validation through identification of ClpP substrate accumulation following this compound treatment. The iTRAQ (isobaric tags for relative and absolute quantitation) proteomics methodology enables multiplexed quantification of protein expression changes in response to ClpP inhibition. [2] Bacterial cultures (wild-type and clpP mutants) treated with this compound should be harvested during mid-logarithmic growth phase, followed by protein extraction, digestion, and labeling with iTRAQ reagents according to manufacturer protocols. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis should be performed, with data processing using appropriate bioinformatics tools to identify differentially expressed proteins. [2] Specifically, proteins involved in chemotaxis, flagellar assembly, and sulfur metabolism should be scrutinized, as these have been identified as major ClpP substrate categories. [2] The expected pattern is upregulation of these protein categories in this compound-treated wild-type strains but not in clpP mutants, confirming target engagement and specific pathway disruption.
For dose-response analysis, enzymatic activity data should be normalized to the solvent control (0% inhibition) and no-enzyme background (100% inhibition). The percentage inhibition at each this compound concentration should be calculated using the formula: % Inhibition = [(Ac - At) / (Ac - Ab)] × 100, where Ac is the activity of the solvent control, At is the activity at test concentration, and Ab is the background signal. Non-linear regression analysis should then be performed to fit the data to a four-parameter logistic model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope)), where X is the logarithm of this compound concentration, Y is the response, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness. The IC50 value (concentration producing 50% inhibition) should be derived from this curve fitting, with 95% confidence intervals calculated from at least three independent experiments.
Kinetic parameter determination requires measurement of initial reaction velocities at varying substrate concentrations in the presence of different fixed concentrations of this compound. Data should be analyzed using Lineweaver-Burk plots (1/v vs. 1/[S]) or by non-linear regression to the Michaelis-Menten equation: v = (Vmax × [S]) / (Km + [S]), where v is initial velocity, [S] is substrate concentration, Vmax is maximum velocity, and Km is the Michaelis constant. The pattern of Km and Vmax changes in the presence of this compound will indicate the inhibition modality: competitive inhibition increases apparent Km without affecting Vmax, uncompetitive inhibition decreases both Km and Vmax, while non-competitive inhibition decreases Vmax without affecting Km. Mixed inhibition affects both parameters. For this compound, evidence suggests a potential allosteric inhibition mechanism, which may manifest as non-competitive or mixed inhibition patterns with potential effects on cooperativity between subunits.
Bacterial growth inhibition data should be analyzed by comparing the growth curves of treated and untreated cultures, with calculation of minimum inhibitory concentrations (MIC) defined as the lowest concentration that prevents visible growth after 18-24 hours of incubation. Additionally, the minimum bactericidal concentration (MBC) should be determined by subculturing samples from wells showing no visible growth onto antibiotic-free medium, with MBC defined as the lowest concentration yielding ≤0.1% survival. For time-kill assays, bacterial cultures should be exposed to this compound at 1×, 2×, and 4× MIC, with samples collected at 0, 2, 4, 6, and 24 hours for viable counting. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum defines bactericidal activity, while bacteriostatic activity reduces growth without substantial killing. The relationship between ClpP inhibition and bacterial killing should be explored by comparing time-kill kinetics with proteolytic inhibition rates.
Resistance development studies are crucial for assessing the potential for target-based resistance. Serial passage experiments should be performed by repeatedly exposing bacteria to subinhibitory concentrations of this compound over multiple generations (typically 20-30 passages), with regular assessment of MIC changes. [2] Significant increases in MIC (≥4-fold) suggest developing resistance, which should be investigated through whole-genome sequencing of resistant isolates to identify mutations. Particularly, the clpP gene should be sequenced to identify potential resistance mutations, as decreased sensitivity to this compound has been associated with clpP mutations. [2] Additionally, transcriptomic analysis (RNA-seq) of resistant strains can reveal compensatory changes in gene expression that mitigate ClpP inhibition. Understanding resistance mechanisms is essential for predicting clinical utility and designing combination therapies that limit resistance development.
High background signals in enzymatic assays can result from substrate instability, contaminated reagents, or non-specific proteolysis. To address this, ensure proper preparation and storage of substrates according to manufacturer recommendations, use high-purity water and reagents, and include appropriate controls (no-enzyme, heat-inactivated enzyme) to identify background sources. For cellular assays, solvent toxicity from DMSO can be minimized by ensuring final concentrations never exceed 0.5-1%, with vehicle controls included in every experiment. Variable potency between this compound batches may occur due to differences in purity, storage conditions, or degradation; maintain proper storage at -20°C protected from light, and verify compound purity and identity using HPLC and mass spectrometry before major experiments.
Inconsistent results between enzymatic and cellular assays may arise from poor cellular penetration of this compound, efflux pump activity, or metabolism of the compound in bacterial cells. To improve penetration, consider formulation approaches such as starch encapsulation, which has been shown to enhance delivery and efficacy of this compound. [4] Additionally, assess potential efflux pump involvement by testing potentiation with efflux pump inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP). For species-specific variability in this compound activity, remember that ClpP inhibition effects can differ between bacterial species due to structural variations in ClpP or differences in cellular context; always include positive controls with known activity against the specific bacterial species being tested.
The antimicrobial applications of this compound as a ClpP inhibitor extend to numerous clinically relevant pathogens. Its efficacy has been demonstrated against Staphylococcus aureus (including methicillin-resistant strains), where ClpP regulates virulence factors like α-hemolysin and heme-iron extracting Isd proteins. [2] Additionally, this compound shows potency against Salmonella typhimurium, where ClpP controls genes in pathogenicity island 1 and is essential for survival within macrophages. [2] The compound also effectively manages plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes and other important crops. [2] This broad-spectrum activity, combined with its unique mechanism of action, positions this compound as a promising lead compound for combating multidrug-resistant infections where conventional antibiotics fail.
Combination therapy approaches may enhance the efficacy of this compound and reduce resistance development. The dysregulation of ClpP function has shown promise in fighting antibiotic resistance, with combination treatments demonstrating remarkable synergy. [1] For instance, the combination of ADEP (a cyclic acyldepsipeptide that activates ClpP) with rifampicin promoted complete eradication of biofilms in vitro and in mouse models. [5] Similarly, this compound could be paired with conventional antibiotics that stress bacterial proteostasis networks, potentially lowering effective doses of both compounds and reducing toxicity. For anticancer applications, ClpP inhibition has shown promise in treating acute myeloid leukemia, and mitochondrial ClpP is overexpressed in various human cancer cells, enabling metastasis. [1] While this compound's potential in this area requires further investigation, its multipotent bioactivity profile suggests possible utility in oncotherapeutic strategies.
This compound represents a natural product lead with demonstrated efficacy against bacterial ClpP protease, a validated but underexploited antimicrobial target. The compound's defined mechanism of action, established through genetic, biochemical, and structural studies, provides a solid foundation for medicinal chemistry optimization. Future research should focus on structure-activity relationship studies to develop analogs with improved potency, pharmacokinetic properties, and selectivity for bacterial versus human mitochondrial ClpP. The crystal structures of ClpP in complex with various inhibitors provide valuable blueprints for rational drug design, highlighting key interaction sites and conformational states that can be targeted. [1] [5]
The therapeutic translation of this compound faces several challenges, including potential cytotoxicity at high concentrations, limited bioavailability, and need for formulation optimization. Nanocarrier systems like starch encapsulation have shown promise in enhancing drug delivery, as demonstrated by starch-encapsulated this compound preparations that exhibited sustained release profiles (73% release within 24 hours at physiological pH) and potent neuroprotective activity in Alzheimer's disease models. [4] Similar approaches could improve the antimicrobial efficacy of this compound against bacterial infections. As antibiotic resistance continues to escalate globally, targeting non-essential virulence regulators like ClpP offers an innovative anti-virulence strategy that may exert less selective pressure for resistance development compared to traditional bactericidal agents. With its dual functionality as both antimicrobial and anti-virulence compound, this compound represents a promising starting point for developing much-needed therapeutic alternatives in the ongoing battle against drug-resistant pathogens.
Methyl gallate (MG), a plant-derived phenolic compound and the methyl ester of gallic acid, has emerged as a significant molecule in biomedical research due to its dual functionality in oxidative stress pathways. This natural compound, chemically known as methyl 3,4,5-trihydroxybenzoate, is widely distributed in various medicinal plants including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum [1]. MG exhibits a paradoxical nature in oxidative stress management, demonstrating both potent antioxidant properties in normal cells and pro-oxidant activities in cancer cells, making it particularly interesting for therapeutic development. The compound's ability to modulate reactive oxygen species (ROS) has implications for various disease states, including cancer, non-alcoholic fatty liver disease (NAFLD), and other oxidative stress-related conditions [2] [3].
The therapeutic potential of MG spans multiple biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties [4]. Recent research has focused extensively on its anti-cancer mechanisms, particularly in hepatocellular carcinoma (HCC), where MG has demonstrated significant proliferation inhibition both in vitro and in vivo [2]. Understanding the precise mechanisms of ROS modulation by MG requires sophisticated detection methodologies and a comprehensive approach to experimental design. This application note provides detailed protocols and mechanistic insights for researchers investigating the complex relationship between MG and oxidative stress pathways.
This compound exhibits a context-dependent behavior in oxidative stress management, functioning as either an antioxidant or pro-oxidant depending on cellular conditions and concentration. In normal cells or under conditions of external oxidative stress, MG demonstrates potent antioxidant activity by scavenging free radicals, inhibiting lipid peroxidation, and chelating metal ions that catalyze ROS production [3] [5]. This protective effect has been demonstrated in Chang liver cells, where MG significantly reduced tert-butyl hydroperoxide (t-BHP) induced cytotoxicity, ROS production, and sub-G1 phase cell accumulation [3]. The antioxidant capabilities include strong ABTS radical scavenging activity and ferric reducing antioxidant power, effectively modulating oxidative stress through regulation of pro- and anti-apoptotic proteins [3].
Conversely, in cancer cells, MG exhibits a pro-oxidant effect that contributes to its anti-tumor activity. Treatment with MG in hepatocellular carcinoma cells (Hep3B, Mahlavu, and HepJ5) increased cellular levels of superoxide and oxidative stress, leading to activation of apoptosis and autophagy pathways [2]. This paradoxical behavior—where MG demonstrates antioxidant properties in normal cells under oxidative stress while inducing ROS-mediated cytotoxicity in cancer cells—represents a key aspect of its therapeutic potential. The compound's ability to selectively enhance oxidative stress in malignant cells while protecting normal tissues from oxidative damage makes it a promising candidate for further therapeutic development.
Table 1: Major Signaling Pathways Affected by this compound
| Pathway | Cellular Process | Effect of MG | Biological Outcome |
|---|---|---|---|
| Mitochondrial Apoptosis | Programmed Cell Death | ↑ Bax, Bad; ↓ Bcl-2 | Activation of Caspase-3 & PARP cleavage [2] |
| Autophagy | Cellular Degradation | ↑ Beclin-1, ATG5+12, LC3-I to II conversion | Enhanced autophagic flux [2] |
| MAPK Signaling | Stress Response | ↑ p38 activation | Regulation of cell survival/death [3] |
| AKT/ERK | Growth & Proliferation | ↓ Phospho-AKT, ERK | Inhibition of cell viability & migration [2] |
| NF-κB | Inflammation | Inhibition of activation | Reduced inflammatory response [4] |
The interplay between these pathways creates a complex network that determines cellular fate following MG treatment. In cancer cells, MG simultaneously activates pro-death pathways while inhibiting survival signals, creating an insurmountable stress condition that leads to cell death. The convergence on ROS as a central mediator makes understanding these interconnected pathways essential for both basic research and therapeutic development.
The following diagram illustrates the key signaling pathways through which this compound modulates oxidative stress and cellular outcomes:
The investigation of this compound's effects on cellular redox status requires comprehensive ROS detection strategies that can capture both the spatial and temporal dynamics of oxidative stress. Researchers have employed multiple complementary approaches to elucidate MG's mechanisms, with the most informative results coming from integrated assay systems that measure different ROS parameters simultaneously. The current methodologies can be broadly categorized into direct ROS measurement, assessment of oxidative damage markers, and evaluation of downstream cellular responses.
The FlexiCyteTM protocol using the NucleoCounter NC-3000TM system has proven particularly effective in MG studies, allowing for simultaneous quantification of multiple ROS parameters in treated cells [2]. This approach enables researchers to distinguish between different ROS species, particularly superoxide anions from other reactive oxygen species, providing crucial information about the specific oxidative pathways activated by MG treatment. For detection of superoxide production specifically, the Total ROS/Superoxide Detection Kit (Enzo Life Science) has been successfully employed in HCC cells following MG exposure, demonstrating dose-dependent increases in superoxide levels that correlate with apoptosis induction [2].
Beyond direct ROS measurement, secondary assays provide valuable contextual information about the functional consequences of oxidative stress induced by MG. The CYTO-ID Autophagy Detection Kit has been used to demonstrate increased autophagic activity in HCC cells following MG treatment, while the LYSO-ID Green Detection Kit has revealed concomitant lysosome formation [2]. These complementary assessments help establish the functional relationship between ROS generation and cellular responses, providing a more complete picture of MG's mechanism of action.
Additional methodological approaches include measurement of lipid peroxidation using thiobarbituric acid reactive substances (TBARS) assays, antioxidant capacity assessments through FRAP (ferric reducing antioxidant power) and ABTS radical scavenging assays, and evaluation of mitochondrial membrane potential using JC-1 or similar dyes [3]. The integration of these multiple methodologies provides a robust framework for investigating MG's complex effects on cellular redox status, enabling researchers to distinguish between its pro-oxidant and antioxidant activities across different experimental contexts.
Table 2: Key Assays for Evaluating this compound Effects on Oxidative Stress
| Assay Type | Specific Method | Key Parameters Measured | Application in MG Studies |
|---|---|---|---|
| Direct ROS Detection | Total ROS/Superoxide Detection Kit | Superoxide, Total ROS | Quantified ROS increase in HCC cells [2] |
| Antioxidant Capacity | ABTS Radical Scavenging | TEAC (mM Trolox equivalents) | Demonstrated strong antioxidant activity [3] |
| Antioxidant Capacity | FRAP Assay | FeSO₄ equivalents (mM) | Confirmed reducing power [3] |
| Lipid Peroxidation | Thiobarbituric Acid (TBA) | Malondialdehyde levels | Inhibited t-BHP induced peroxidation [3] |
| Autophagy Detection | CYTO-ID Staining | Autophagic vacuoles | Showed increased autophagy in HCC [2] |
| Lysosome Detection | LYSO-ID Green Staining | Lysosome formation | Correlated with autophagic flux [2] |
| Apoptosis Detection | Annexin V-FITC/PI Staining | Phosphatidylserine externalization | Confirmed apoptosis induction [2] |
| Mitochondrial Function | JC-1 Staining | Mitochondrial membrane potential | Not yet reported in MG studies [6] |
Principle: This protocol utilizes fluorescent dyes that specifically detect superoxide anions and total reactive oxygen species in live cells, allowing researchers to quantify MG-induced oxidative stress and identify the specific ROS species involved.
Materials:
Procedure:
Cell Preparation and Treatment:
Staining and Detection:
Data Analysis:
Troubleshooting Tips:
Principle: This protocol employs fluorescent dyes that selectively label autophagic vacuoles and lysosomes, allowing quantification of MG-induced autophagy and its relationship to ROS-mediated stress responses.
Materials:
Procedure:
Cell Treatment and Staining:
Measurement and Analysis:
Data Interpretation:
Validation Methods:
The experimental workflow for investigating this compound's effects on ROS and related cellular pathways follows a systematic approach:
Interpretation of ROS detection data in this compound studies requires careful consideration of the context-dependent effects observed across different cell types and experimental conditions. In cancer cell models, particularly hepatocellular carcinoma lines, a successful MG treatment typically demonstrates a dose-dependent increase in both superoxide and total ROS levels, accompanied by activation of apoptosis and autophagy markers [2]. The critical threshold for therapeutic efficacy appears to be approximately 40 μg/mL in Hep3B and HepJ5 cells, with significant ROS elevation observed within 24 hours of treatment. Researchers should look for correlation between ROS metrics and functional outcomes, including reduced cell viability, increased sub-G1 population, and elevated caspase-3 cleavage.
In contrast, studies using normal cell lines (e.g., Chang liver cells) or oxidative stress protection models should demonstrate the opposite effect, with MG pretreatment reducing t-BHP induced ROS production and associated cytotoxicity [3]. The protective effects typically manifest at lower concentrations (10-20 μg/mL) and include attenuation of activated p38 signaling and regulation of mitochondrial-mediated cell death proteins. Successful experiments will show statistically significant reduction in ROS parameters compared to oxidative stress controls without MG protection.
Several technical factors can significantly influence ROS detection outcomes in MG studies. The cellular density at treatment initiation critically affects ROS measurements, with higher densities potentially yielding attenuated responses due to contact inhibition and metabolic changes. Recommended seeding densities are 2.4×10⁵ cells per well in 6-well plates for endpoint measurements, though researchers should optimize based on specific cell line characteristics. The temporal dynamics of ROS induction also require consideration, with peak superoxide production typically occurring between 12-24 hours after MG treatment in sensitive cancer cells [2].
Appropriate controls are essential for valid interpretation. These should include vehicle controls (DMSO at equivalent concentrations), positive controls for ROS induction (tert-butyl hydroperoxide), antioxidant controls (N-acetylcysteine), and cell-type specific controls where applicable. For mechanistic studies, inclusion of pathway-specific inhibitors (e.g., AKT inhibitors, autophagy inhibitors) can help establish causal relationships between ROS induction and functional outcomes. Researchers should also consider assay interference possibilities, particularly when using higher MG concentrations, and include appropriate stain-only and compound-only controls to account for autofluorescence or direct interactions between MG and detection reagents.
This compound represents a promising natural compound with demonstrated efficacy in modulating oxidative stress pathways across multiple disease models. The detailed protocols and methodological considerations presented in this application note provide researchers with a comprehensive framework for investigating MG's complex mechanisms of action. The dual functionality of MG—acting as a pro-oxidant in cancer contexts while serving antioxidant functions in normal cells under oxidative stress—highlights its potential as a targeted therapeutic agent with selective toxicity.
The relationship between MG-induced ROS and cellular outcomes depends on multiple factors, including cell type, metabolic state, MG concentration, and treatment duration. Successful investigation of these relationships requires integrated methodological approaches that combine direct ROS measurement with functional assessments of apoptosis, autophagy, and pathway activation. The protocols described herein have been validated in published studies and can be adapted to various research contexts, from basic mechanism studies to drug development applications.
As research on this compound continues to evolve, future directions should include more detailed investigation of its tissue-specific effects, potential combinations with conventional therapeutics, and advanced in vivo imaging of ROS modulation. The methodological foundation provided in this application note will support these continued investigations, contributing to the rational development of MG and related compounds as potential therapeutic agents.
This compound (MG) is a natural polyphenolic compound (molecular weight: 184.15 g/mol) found in various traditional medicinal plants. It demonstrates multiple pharmacological activities, including antitumor, antioxidant, and anti-inflammatory effects [1]. Recent studies show MG has promise as an anti-cancer agent for Hepatocellular Carcinoma (HCC).
Research on the human HCC cell line BEL-7402 demonstrates that MG inhibits proliferation, migration, and invasion in vitro. It also suppresses tumor growth in vivo in a mouse xenograft model [2]. The anti-tumor activity is linked to the AMPK/NF-κB signaling pathway; MG downregulates protein expression of AMPK, NF-κB, and p-NF-κB, which in turn affects downstream processes like Epithelial-Mesenchymal Transition (EMT) and matrix metalloproteinase (MMP) expression [2].
This protocol details the evaluation of MG's efficacy against HCC using a zebrafish embryo xenograft model, optimized from established methods [3] [2] [4].
Table 1: Summary of Key Experimental Findings on MG's Effects in HCC Models
| Experimental Model | Key Findings on this compound (MG) | Concentrations Used | Observed Effects |
|---|---|---|---|
| BEL-7402 Cells (In Vitro) [2] | Inhibited cell proliferation (MTT assay) | 20 - 640 μM | Dose-dependent reduction in cell viability |
| Suppressed colony formation | 40, 80, 160 μM | Significant reduction in number and size of colonies | |
| Inhibited migration & invasion (Wound healing, Transwell) | 40, 80, 160 μM | Reduced wound closure and number of invading cells | |
| BEL-7402 Xenograft in Mice (In Vivo) [2] | Suppressed tumor growth | 50, 100 mg/kg | Reduced tumor volume and weight |
| Zebrafish Xenotransplantation Model [4] | Optimal tumor cell proliferation | Incubation at 34°C & 36°C | Higher proliferation index at 36°C; better for drug testing |
Table 2: Molecular Changes Induced by MG in BEL-7402 HCC Cells [2]
| Molecular Category | Specific Protein/Genes | Regulation by MG |
|---|---|---|
| Signaling Pathway | AMPK, NF-κB, p-NF-κB | ↓ Downregulated |
| Epithelial-Mesenchymal Transition (EMT) | E-cadherin Vimentin | ↑ Upregulated ↓ Downregulated | | Matrix Metalloproteinases (MMPs) & Inhibitor | MMP-2, MMP-9 TIMP-2 | ↓ Downregulated ↑ Upregulated |
The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed molecular mechanism of action for this compound.
Diagram 1: Proposed Molecular Mechanism of this compound in HCC. MG inhibits the AMPK/NF-κB signaling pathway. This leads to the downregulation of EMT markers (like Vimentin) and MMPs, while upregulating the inhibitor TIMP-2. The collective effect is the suppression of HCC cell proliferation, migration, and invasion [2].
Diagram 2: Workflow for MG Efficacy Testing in Zebrafish Xenografts. The procedure involves preparing fluorescently labeled cancer cells and zebrafish embryos, microinjecting cells into the embryo yolk, incubating at an optimized temperature with MG, and finally imaging and quantifying tumor progression [3] [2] [4].
The zebrafish xenotransplantation model is a powerful, rapid, and cost-effective in vivo system for preclinical drug evaluation. This compound shows significant promise as a therapeutic agent for Hepatocellular Carcinoma, and the protocols detailed here provide a robust framework for researchers to investigate its efficacy and mechanism of action. Key advantages of this model include the high throughput of embryo injection and the powerful visualization of tumor processes, accelerated by temperature optimization to 36°C for human cell studies [3] [4].
The primary challenge is that methyl gallate's phenolic hydroxyl groups undergo deprotonation as pH increases, making the molecule highly reactive and susceptible to oxidation [1]. This process can lead to the formation of quinoid structures and other degradation products, ultimately reducing its effectiveness [1].
The table below summarizes the key pH-dependent behaviors of this compound (MeG) observed in experimental studies:
| pH Range | Observed Behavior of this compound | Key Findings & Consequences |
|---|---|---|
| pH < ~7 | Relatively stable [2] | Lower risk of degradation. |
| pH > 8.0 | Significant degradation and oxidation [1] | Onset of oxidative reactions; decreased stability. |
| pH > 9.0 | Formation of quinoid structures [1] | Pronounced degradation; observable by a decrease in UV absorbance at 320 nm and a slight absorbance rise around 500 nm [1]. |
Based on the underlying chemistry, here are practical approaches to minimize degradation in your experiments.
This methodology, adapted from a published spectroscopic study, allows you to directly monitor this compound stability under different conditions [1].
Preparation of Solutions:
Stability Assay:
Analysis by UV-Vis Spectrophotometry:
This workflow can be visualized as follows:
Methyl gallate attacks bacteria and enhances antibiotics through several key mechanisms, which are summarized in the diagram below.
The primary antibacterial effects make bacteria weaker, while the adjuvant effects help conventional antibiotics work more effectively.
To evaluate this compound in your lab, here are detailed methodologies for core experiments.
This assay determines if the combination of MG and an antibiotic has a synergistic effect.
This protocol evaluates the bactericidal activity and the rate of killing over time.
MG's ability to reduce bacterial pathogenicity without killing the bacteria can be assessed.
The table below summarizes quantitative data from recent studies on MG's efficacy.
| Bacterial Strain | MG MIC (µg/mL) | Combined Antibiotic | FIC Index (Outcome) | Key Observed Effects |
|---|---|---|---|---|
| S. aureus (MRSA) ATCC 43300 [3] | 1600 | Ampicillin | ≤0.5 (Synergy) | Restored activity of β-lactamase-unstable antibiotics; Morphological changes |
| S. aureus (MRSA) Clinical Isolates [3] | Not Specified | Penicillin G | ≤0.5 (Synergy) | Enhanced anti-MRSA activity of penicillin G |
| Salmonella Typhimurium ATCC 14028 [2] | 500 | Marbofloxacin | 0.5 (Synergy) | Increased anti-invasive activity; No negative PK interaction in rats |
| XDR P. aeruginosa Clinical Isolates [4] | 256–384 | Ceftazidime, Meropenem, Gentamicin | Reduced MICs (Synergistic) | Inhibited biofilm, motility, pyocyanin; Suppressed efflux pump genes |
| Nalidixic Acid-Resistant E. coli [1] | 250 | Nalidixic Acid | 0.56 (Partial Synergy) | Improved inhibition of resistant pathogens |
Here are solutions to frequently encountered problems in MG research.
Issue: Low or No Synergistic Effect in Checkerboard Assay
Issue: High MIC Values for this compound
Issue: Difficulty in Differentiating Synergy from Additive Effects
Issue: Inconsistent Results in Anti-virulence Assays
Q1: Does this compound affect the pharmacokinetics of co-administered antibiotics?
Q2: What is the primary mechanism behind the synergy with β-lactam antibiotics against MRSA?
Q3: Can this compound reverse efflux pump-mediated resistance?
Q4: Is this compound effective against Gram-negative bacteria?
The following table summarizes key validation parameters for a stability-indicating RP-HPLC method for this compound, as reported in recent studies. This data can serve as a benchmark for your own method validation.
| Parameter | Reported Value / Outcome | Experimental Conditions (from cited sources) |
|---|---|---|
| Detection Wavelength | 271 nm [1] / 280 nm [2] | RP-HPLC with PDA detector [1] [2]. |
| Linearity Range | 5 - 50 μg/mL [1] | Calibration curve showed excellent correlation [1]. |
| Precision (Repeatability) | RSD < 1.20% [2] | Calculated from relative standard deviation (RSD) of multiple injections [2]. |
| Accuracy (Recovery) | 100.67% - 104.86% [1] | Determined by spiking and recovery experiments [1]. |
| LOD (Limit of Detection) | 0.05 μg/mL [1] | Signal-to-noise ratios of 3:1 for LOD [1]. |
| LOQ (Limit of Quantification) | 0.07 μg/mL [1] | Signal-to-noise ratios of 10:1 for LOQ [1]. |
| Robustness | Stable under acidic, neutral, and photolytic conditions [1] | Assessed by analyzing samples under varied conditions [1]. |
| Forced Degradation | ~20% degradation under alkaline conditions in 1 hour [1] | Stability-indicating method; major degradation occurred in base [1]. |
Here is a detailed methodology for the assay of this compound, developed and validated as a stability-indicating method [1].
Problem: Tailing or Broad Peaks
Problem: Inadequate Resolution from Nearby Peaks
Problem: Peak Splitting
Problem: Retention Time Drift
Problem: High Backpressure
Problem: Baseline Noise or Drift
Problem: Poor Recovery in Accuracy Studies
Problem: Low Sensitivity (High LOD/LOQ)
The following diagram visualizes the complete lifecycle of method development and validation.
This flowchart provides a systematic approach to diagnosing and resolving common HPLC problems.
While peer-reviewed literature specifically detailing methyl gallate's storage stability is limited, the following table summarizes critical handling information from available data.
| Aspect | Specification | Source / Context |
|---|---|---|
| Recommended Storage Temp. | 20°C [1] | Manufacturer's safety data sheet |
| Physical Form | Solid [1] | Manufacturer's safety data sheet |
| Storage Conditions | Tightly closed in a dry, cool place [1] | Manufacturer's safety data sheet |
| Key Incompatibilities | Oxidizing agents, Reducing agents, Water [1] | Manufacturer's safety data sheet; avoid conditions that may degrade the compound. |
| Hazards & Protections | Causes skin/eye irritation; wear protective gloves/eye protection [1] | Standard laboratory safety practice for handling fine powders. |
Understanding how this compound behaves under different conditions is crucial for experimental design and interpretation.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Biological Activity | Compound degradation due to improper storage or solvent. | Prepare fresh stock solutions before use. Verify solvent compatibility (e.g., use EtOH or MeOH) [5]. |
| Inconsistent Results | Hydrolysis of this compound to gallic acid in aqueous buffers. | Check the pH of your buffer system. For long-term incubations, confirm compound integrity via HPLC. |
| Poor Solubility | Polyphenol structure limits aqueous solubility. | Solubilize first in a small volume of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer [4]. |
Here are detailed methodologies for key experiments involving this compound, as cited in recent literature.
This protocol is used to improve this compound's bioavailability and delivery for neurological studies [4].
This method determines the kinetic activity and capacity of this compound as an antioxidant in different solvents [5].
This compound exerts protective effects in various disease models, primarily through antioxidant and anti-apoptotic pathways. The diagram below illustrates its role in mitigating oxidative stress-induced damage, as observed in studies on osteoarthritis and skin toxicity.
The provided information and protocols should serve as a robust foundation for your work with this compound.
Disclaimer: This guide synthesizes information from scientific literature and commercial safety sheets. It is intended for research purposes only. For specific drug development applications, please conduct full, GMP-compliant stability and safety testing.
The table below summarizes the key techniques used for extracting and isolating this compound from plant materials.
| Method | Mechanism | Key Parameters / Results | Advantages | Disadvantages |
|---|---|---|---|---|
| Molecularly Imprinted Solid Phase Extraction (MISPE) [1] | Polymer with MG-specific sites selectively binds target molecules. | Binding capacity: 57.6 mg/g; Imprinting Factor: 3.3 [1] | High selectivity, efficient for complex plant matrices [1] | Complex polymer synthesis required [1] |
| High-Speed Counter-Current Chromatography (HSCCC) [2] | Partitioning in a two-phase solvent system without solid support. | Solvent: Ethyl acetate-ethanol-water (5:1:5); Yield: 57.5 mg from 120 mg extract; Purity: >97% [2] | High purity, no irreversible adsorption [2] | Requires specialized equipment [2] |
| Ultrasound-Assisted Extraction (UAE) [3] | Cavitation bubbles break plant cells to release compounds. | Short time, low cost, low solvent volume [3] | Efficiency, speed [3] | Heat may degrade compounds [3] |
| Microwave-Assisted Extraction (MAE) [3] | Microwave energy heats solvents to partition compounds. | Short time, low space/solvent requirement [3] | Rapid, efficient [3] | High energy cost, heat risk, sample size considerations [3] |
This advanced method is highly effective for purifying MG from complex plant extracts [1].
The following workflow diagram outlines the key stages of this MISPE protocol:
For preparative-scale isolation of high-purity MG, follow this established protocol [2].
Emulsion formation is a common challenge when samples contain surfactant-like compounds (e.g., phospholipids, proteins) [4].
A common challenge is the potent, sometimes undesirable, cytotoxicity of Methyl Gallate (MG). The table below summarizes issues and solutions based on its mechanisms of action.
| Problem Phenotype | Underlying Mechanism (if known) | Recommended Strategy | Key Experimental Evidence |
|---|---|---|---|
| High cytotoxicity in cancer cell viability/proliferation assays [1] [2] | Increased ROS production; Induction of apoptosis (caspase-3 activation, PARP cleavage) [1] | Co-treatment with antioxidant N-acetylcysteine (NAC) to scavenge ROS [1]. | NAC shown to reduce H2O2-induced apoptosis, suggesting protective efficacy against ROS-mediated cytotoxicity [1]. |
| Unwanted induction of autophagy in cancer cells [1] | Activation of Beclin-1, ATG5/12 complex, and LC3-I to LC3-II conversion [1]. | Inhibit autophagy using pharmacological inhibitors (e.g., chloroquine). Blocks a pro-survival pathway, enhancing MG-induced cell death [1]. | Blocking autophagy enhanced MG-induced cytotoxicity in HCC cells [1]. |
| Reduced susceptibility of cancer cells to immune cell killing (e.g., NK cells) [3] | Insufficient expression of stress ligands on cancer cells for immune recognition [3]. | Pre-treat cancer cells with MG prior to co-culture with immune cells. Upregulates stress ligands, enhancing immune-mediated cytolysis [3]. | MG pretreatment enhanced ovarian cancer cell susceptibility to NK cell-mediated cytotoxicity [3]. |
| High cancer cell migration & invasion [2] | Activation of AMPK/NF-κB pathway; Elevated MMP-2/MMP-9 expression [2]. | Use MG to therapeutically target invasion. MG downregulates AMPK/NF-κB, MMPs, and inhibits Epithelial-Mesenchymal Transition (EMT) [2]. | MG treatment inhibited migration and invasion of BEL-7402 HCC cells in vitro [2]. |
Here are detailed methodologies for the strategies mentioned above.
This protocol uses MG pre-treatment to make cancer cells more vulnerable to immune attack [3].
This protocol determines if MG-induced autophagy is protective and should be inhibited [1].
This protocol verifies if cell death is driven by ROS and apoptosis [1].
The following diagrams illustrate the key molecular mechanisms of this compound and a logical workflow for determining the appropriate reduction strategy in your experiments.
The appropriate strategy depends entirely on your experimental goals. You must determine whether you need to reduce cytotoxicity (e.g., to protect normal cells or for specific immune models) or enhance/harness it (e.g., for maximal anti-cancer effect).
| Parameter | Gallic Acid (GA) | Methyl Gallate (MG) | Key Context & Experimental Conditions |
|---|---|---|---|
| DPPH Radical Scavenging Activity (Bimolecular Rate Constant, k₂) | Higher activity in alcoholic solvents (e.g., k₂ = 1,939 M⁻¹ s⁻¹ in EtOH) and MeCN [1]. | Higher activity in polar aprotic solvents (e.g., k₂ = 41 M⁻¹ s⁻¹ in ethyl acetate) [1]. | Measures the kinetic activity (speed of reaction). The solvent determines which compound is faster [1]. |
| DPPH Radical Scavenging Capacity (Stoichiometry, n) | Higher capacity in most solvents (e.g., n = 6.67 in 2-PrOH) [1]. | Slightly lower capacity in most solvents (e.g., n = 5.37 in 2-PrOH) [1]. | Measures the stoichiometry (number of radicals one antioxidant molecule can scavenge) [1]. |
| Biological Antioxidant & Anti-inflammatory Effects | Shown to reduce ROS by 96% at 1000 µM; low COX-2 inhibition effect [2]. Novel sulfonamide derivatives were created to overcome its poor oral bioavailability [2]. | A key component in a synergistic blend that demonstrated over 90% DPPH scavenging and reduced NO production in immune cells by ~75% [3]. | Evidence from cell-based studies. MG is noted for its role in synergistic combinations, while GA's utility is limited by pharmacokinetics [3] [2]. |
| Anticancer Apoptosis Induction | Induces apoptosis in HeLa cells (IC₅₀ = 10.00 ± 0.67 µg/mL) [4]. | Induces apoptosis in HeLa cells (IC₅₀ = 11.00 ± 0.58 µg/mL) [4]. | Both compounds show very similar and potent efficacy in triggering programmed cell death in cancer cells [4]. |
For researchers to interpret the data accurately, understanding the underlying experimental methods is crucial.
DPPH Radical Scavenging Assay: This is a standard spectrophotometric method to assess antioxidant capacity [5] [6]. The protocol generally involves mixing a solution of the antioxidant (GA or MG) with a fresh DPPH• solution in a specific solvent and incubating it in the dark. The decrease in absorbance is measured at 517 nm over time. The pseudo-first-order rate constant (k₁) is determined from the exponential decay curve of DPPH• concentration, and the bimolecular rate constant (k₂) is obtained from the slope of k₁ versus antioxidant concentration [1]. The stoichiometry (n), or the number of DPPH radicals reduced per molecule of antioxidant, is calculated after the reaction reaches a plateau, often using the IC₅₀ value [1].
Mechanism of Action and Solvent Effects: The antioxidant action against DPPH• primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1] [6]. The solvent environment (e.g., polarity, hydrogen-bonding capacity) dramatically influences which mechanism dominates and thus the observed kinetic activity. The difference in performance between GA and MG across solvents is largely attributed to their steric accessibility and the solvent's ability to participate in hydrogen bonding, which can stabilize the transition state or the resulting antioxidant radical [1].
Cell-Based Assays for Biological Activity:
The following diagram illustrates this apoptotic pathway triggered by both GA and MG.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound across different cancer cell lines, providing a direct comparison of its potency.
| Cancer Type | Cell Line | IC₅₀ Value | Key Mechanisms Identified | Experimental Model | Citation |
|---|---|---|---|---|---|
| Breast Cancer | MCF-7 (ER+) | 8.6 μg/mL [1] | Induction of apoptosis & autophagy; Unfolded protein response [1] | In vitro [1] | |
| Breast Cancer | MCF-7 (ER+) | 100 μM (approx. 18.4 μg/mL) [2] | Oxidative stress; ROS generation; Cell cycle arrest (G2/M phase) [2] | In vitro [2] | |
| Breast Cancer | T47-D:A18 (ER+) | 16.4 μg/mL [1] | Reduced cell viability [1] | In vitro [1] | |
| Breast Cancer | SKBr3 (ER-) | 19.1 μg/mL [1] | Reduced cell viability [1] | In vitro [1] | |
| Colon Cancer | HCT116 | ~300 μM (approx. 55.2 μg/mL) [3] | ROS generation; ER stress; Autophagy & Apoptosis via p53 activation [3] | In vitro [3] | |
| Hepatocellular Carcinoma (HCC) | BEL-7402 | 160 μM (approx. 29.4 μg/mL) after 48h [4] | Inhibition of migration/invasion; Suppression of AMPK/NF-κB pathway; Inhibition of EMT [4] | In vitro & In vivo (mouse xenograft) [4] |
To help you interpret the data, here are the standard experimental protocols commonly used in the cited studies to determine the efficacy and mechanisms of this compound.
Cell Viability and Cytotoxicity Assays:
Apoptosis Analysis:
Mechanism Investigation:
This compound exerts anti-cancer effects through multiple interconnected signaling pathways. The diagram below synthesizes the key mechanisms identified across the cited studies.
The diagram illustrates how this compound induces oxidative stress and ER stress, which subsequently activate key mediators like the p53 tumor suppressor protein. This activation drives fundamental anti-cancer outcomes such as apoptosis, autophagy, and cell cycle arrest [2] [3]. In parallel, this compound directly inhibits the AMPK/NF-κB signaling pathway, leading to the suppression of proteins involved in epithelial-mesenchymal transition (EMT), thereby reducing the cancer cells' ability to migrate and invade other tissues [4].
The following table compares the anti-biofilm efficacy and key characteristics of methyl gallate against conventional antibiotics.
| Aspect | This compound | Conventional Antibiotics |
|---|---|---|
| Primary Anti-biofilm Mechanism | Inhibits formation; disrupts matrix, inhibits Quorum Sensing (QS) [1] [2] | Primarily bactericidal/static on planktonic cells; poor penetration of mature biofilms [3] [4] |
| Efficacy on Mature Biofilms | Can disrupt pre-formed biofilms (e.g., 86% disruption of Ralstonia solanacearum mature biofilm) [1] | Often significantly reduced efficacy; MIC can be 100-800x higher than for planktonic cells [3] |
| Impact on Bacterial Viability | Reduces virulence at sub-MIC doses without growth inhibition (Anti-pathogenic) [5] [2] | Requires concentrations at or above MIC, exerting strong selective pressure for resistance [4] |
| Key Biofilm Targets | Extracellular Polymeric Substance (EPS) production, QS systems (LasR/RhlR), virulence factor (e.g., protease, pyocyanin) production [1] [2] | Bacterial cell wall, protein synthesis, DNA replication; targets often inaccessible in biofilm matrix [3] [4] |
| Sample Experimental MIC (μg/mL) | 64 - 512 μg/mL (varies by bacterial strain) [5] [2] | Not applicable (highly variable by antibiotic and strain) |
| Synergy with Antibiotics | Shows synergistic effects when combined with antibiotics (e.g., nalidixic acid) and blue-light irradiation [1] | Can be combined with other antibiotics or anti-biofilm agents |
This table consolidates quantitative findings from recent studies on this compound's anti-biofilm activity against various bacterial pathogens.
| Organism | This compound Concentration | Effect on Biofilm | Effect on Virulence Factors & Other Notes |
|---|---|---|---|
| Pseudomonas aeruginosa (PAO1, PA14, clinical strains) [2] | 128 μg/mL (1/4 MIC) | ≈78% inhibition | >77% reduction in protease; >66% reduction in pyocyanin [2] |
| Pseudomonas aeruginosa (PAO1, PA14, clinical strains) [2] | 256 μg/mL (1/2 MIC) | ≈83% inhibition | >81% reduction in hemolysin activity [2] |
| Streptococcus mutans [6] | 1000 μg/mL | 68-93% reduction in biofilm biomass; 99% reduction in roughness and thickness | Prevented a decrease in pH level (acidogenicity) by 97% [6] |
| Emerging Non-fermenters* [5] | 64 - 256 μg/mL (MIC range) | Reduced bacterial growth & metabolic activity; inhibited formation | Increased survival up to 60% in Galleria mellonella infection model |
| Ralstonia solanacearum [1] | 1.5 mg/mL (1/2 MIC) | 85% inhibition of young biofilms; 86% disruption of mature biofilms | Confirmed via crystal violet assay and electron microscopy [1] |
| Acinetobacter baumannii [1] | ½ MIC (0.66-1.06 mg/mL) | 91% inhibition of biofilm formation | Associated with structural changes to bacterial membrane [1] |
*Emerging Non-fermenters include clinical isolates of Stenotrophomonas maltophilia, Achromobacter xylosoxidans, and Burkholderia cenocepacia [5].
For researchers looking to replicate or design similar studies, here are detailed methodologies for key assays cited in the data above.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) [5] [2]
Static Biofilm Formation Assay (using Microtiter Plate) [2] [6]
Quantitative Protease Activity Assay [2]
The anti-biofilm activity of this compound is multifaceted. The following diagram illustrates its primary mechanisms and a general workflow for experimental validation.
Mechanisms of Action: this compound disrupts biofilms by targeting multiple pathways, including quorum sensing, the extracellular matrix, and virulence, without exerting strong lethal pressure [1] [2] [6].
The process of conducting and analyzing an anti-biofilm experiment typically follows a structured path, as outlined below.
Experimental Workflow: A standard methodology for evaluating anti-biofilm agents begins with determining the MIC, followed by biofilm cultivation and various quantitative and mechanistic assessments [5] [2] [6].
The evidence suggests that this compound's value lies in its anti-pathogenic strategy. By targeting virulence and biofilm formation without immediately killing the bacteria, it may reduce the selective pressure that drives the emergence of conventional antibiotic resistance [1] [2]. Its synergy with existing antibiotics and blue-light therapy presents a promising avenue for combination therapies, potentially rejuvenating the effectiveness of traditional drugs against resilient biofilm-based infections [1].
Future research should focus on:
Extensive studies highlight Methyl Gallate's (MG) role in combating oxidative stress, cancer, and microbial infections. The following table summarizes its core bioactivities with supporting experimental data.
| Bioactivity | Experimental Model | Key Findings / Outcome | Mechanistic Insights |
|---|---|---|---|
| Antioxidant [1] [2] | In vitro DPPH radical scavenging assay | Scavenges DPPH radical; activity & capacity depend on reaction solvent [2]. | Hydrogen atom transfer (HAT) or single electron transfer (SET) from phenolic groups to neutralize free radicals [2]. |
| Anti-cancer [3] [4] [5] | Human cervix adenocarcinoma (HeLa) cells [3] [4]; Human hepatocellular carcinoma (BEL-7402) cells & mouse model [5] | Inhibited HeLa cell proliferation [3] [4]; Suppressed migration, invasion, tumor growth in HCC [5]. | Inhibits AMPK/NF-κB signaling pathway, suppressing epithelial-mesenchymal transition (EMT) and reducing MMP2/MMP9 expression [5]. |
| Neuroprotective [1] | β-amyloid (Aβ)-induced toxicity in Neuro2A cells | Attenuated Aβ-induced cytotoxicity; inhibited Aβ fibrillation & destabilized pre-formed fibrils [1]. | Exhibited acetylcholinesterase (AChE) inhibitory activity and mitigated oxidative stress & apoptosis [1]. |
| Antimicrobial [6] | Disk diffusion, MIC, time-kill assays against Staphylococcus aureus | Potent inhibition of Gram-positive bacteria; synergistic enhancement in blend with plant extracts [6]. | Disrupts bacterial membrane integrity and inhibits biofilm formation [6]. |
| Anti-inflammatory [6] [1] [5] | LPS-stimulated macrophages [6]; In vivo models [1] [5] | Reduced NO production in macrophages [6]; inhibited key inflammatory mediators in vivo [1]. | Downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) via pathways like STAT3 phosphorylation [6] [1]. |
The bioactivity of MG is governed by its distinct molecular structure. Key SAR principles are outlined below.
To evaluate the activities of MG, researchers employ standardized biological and chemical assays.
Antioxidant Activity (DPPH Assay) [6] [2]
Cytotoxic and Anti-proliferative Assays [3] [5]
Western Blotting [5]
MG exerts its effects through multiple molecular pathways. The diagram below illustrates the key neuroprotective mechanisms identified in studies on Alzheimer's disease models.
MG Neuroprotective Mechanisms in Alzheimer's Models
Research also demonstrates that MG can inhibit cancer progression by targeting specific signaling pathways, as shown in studies on hepatocellular carcinoma.
MG Suppresses Cancer Metastasis via AMPK/NF-κB
The data confirms this compound is a promising multi-target lead compound. For advanced therapeutic development, you may consider these future directions:
| Polyphenol | Key Pharmacological Activities | Experimental Data & Efficacy | Key Mechanisms / Targets | Bioavailability & Stability |
|---|
| Methyl Gallate (MG) | Anti-tumor [1] [2], Anti-microbial [1], Anti-oxidant [1] | - Induced apoptosis in HeLa cells: IC50 = 11.00 ± 0.58 µg/mL [2].
The following diagram illustrates the apoptotic signaling pathway induced by this compound and Gallic Acid in HeLa cells, as documented in the experimental studies [2]:
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This protocol is used to evaluate the anti-cancer activity of compounds via apoptosis induction.
This standard methodology evaluates the free radical scavenging capacity of compounds or extracts.
The following table consolidates key experimental data on this compound's activity against various bacterial strains.
| Bacterial Strain | MIC of MG Alone (µg/mL) | Key Experimental Findings | Synergy with Antibiotics | Citation |
|---|---|---|---|---|
| Emerging Non-fermenting Bacilli (e.g., S. maltophilia, B. cenocepacia) | 64 – 256 | Reduced bacterial growth & metabolic activity; inhibited biofilm formation (MG); increased survival to 60% in G. mellonella model. | Not Reported | [1] |
| Extensively Drug-Resistant *P. aeruginosa* | 256 – 384 | Inhibited biofilm, swimming, swarming, & pyocyanin production at sub-inhibitory concentrations. | Synergy with ceftazidime, gentamicin, meropenem | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 1600 | Showed indifferent effect when combined with β-lactams against MSSA; synergism with β-lactamase-unstable antibiotics (ampicillin) against MRSA. | Synergism with ampicillin (FIC Index ≤ 0.5) | [3] |
| Nalidixic Acid-Resistant Bacteria (e.g., E. coli, S. typhimurium) | 250 – 1000 | Combination with nalidixic acid showed synergistic or partial synergistic effect. | Synergy with nalidixic acid | [4] [5] |
| Salmonella spp. | 3.9 – 125 | Reduced bacterial viability in vitro; increased animal survival in vivo (mouse model). | Synergy with ciprofloxacin cited | [6] |
For your experimental work, here are the standard methodologies used to generate the data in the table.
1. Determining Minimum Inhibitory Concentration (MIC)
2. Assessing Antibiotic Synergy
3. Evaluating Anti-Virulence Activity
4. In Vivo Efficacy Models
Research indicates that this compound employs multiple mechanisms to combat bacteria, which explains its efficacy against drug-resistant strains.
1. Targeting Bacterial Proteostasis: A pivotal study using transposon sequencing (Tn-seq) in Ralstonia solanacearum identified the caseinolytic protease (ClpP) as a potential target. The mutation of clpP conferred resistance to MG. ClpP is a conserved serine protease critical for protein homeostasis. Molecular docking confirmed MG can bind to ClpP, suggesting it inhibits proteolytic activity and disrupts the degradation of specific substrate proteins, leading to bacterial death [7].
2. Attenuating Bacterial Virulence: At sub-inhibitory concentrations, MG does not kill bacteria but cripples their pathogenicity. It significantly reduces biofilm formation, swimming motility, swarming motility, and production of toxins like pyocyanin in P. aeruginosa. These processes are often regulated by Quorum Sensing (QS), and MG has been shown to reduce the expression of QS-related genes [2].
3. Enhancing Antibiotic Efficacy: MG can restore the effectiveness of certain antibiotics against resistant bacteria. For instance, against MRSA, MG showed synergism specifically with β-lactamase-unstable antibiotics (e.g., ampicillin) but not with β-lactamase-stable ones (e.g., cloxacillin). This suggests a potential β-lactamase inhibitory role, though one study found the direct enzyme inhibition to be weak, implying other mechanisms like membrane disruption might also play a part in enhancing antibiotic uptake [3].
The diagram below illustrates how these mechanisms contribute to this compound's antibacterial and anti-virulence effects.
Irritant